molecular formula C₆H₉KO₄ B1141372 Potassium (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate CAS No. 117205-81-9

Potassium (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate

Cat. No.: B1141372
CAS No.: 117205-81-9
M. Wt: 184.23
Attention: For research use only. Not for human or veterinary use.
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Description

Potassium (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate is an organic compound that belongs to the class of dioxolanes This compound is characterized by a dioxolane ring, which is a five-membered ring containing two oxygen atoms The presence of the carboxylate group and the potassium ion makes it a salt

Mechanism of Action

References:

  • Trapotsi, M.-A., Hosseini-Gerami, L., & Bender, A. (2022). Computational analyses of mechanism of action (MoA): data, methods, and integration. RSC Chemical Biology, 2
  • Sofos, J. N. (1981). Mechanism of inhibitory action of potassium sorbate in Escherichia coli
  • ChemSpider. Potassium (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate typically involves the reaction of (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is obtained by crystallization. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete conversion of the acid to its potassium salt.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using large reactors and continuous flow processes. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the product. The final product is typically obtained through filtration, drying, and packaging.

Chemical Reactions Analysis

Types of Reactions

Potassium (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding dioxolane derivatives.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol group.

    Substitution: The carboxylate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield dioxolane ketones, while reduction can produce dioxolane alcohols.

Scientific Research Applications

Potassium (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    Potassium (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate: is similar to other dioxolane derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of the carboxylate group and the potassium ion. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

potassium;(4S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4.K/c1-6(2)9-3-4(10-6)5(7)8;/h4H,3H2,1-2H3,(H,7,8);/q;+1/p-1/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOISWEHAOHFWAH-WCCKRBBISA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C(=O)[O-])C.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@H](O1)C(=O)[O-])C.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9KO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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